N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-methylfuran-3-carbohydrazide
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Overview
Description
N’-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-methylfuran-3-carbohydrazide is a chemical compound with the following properties:
Molecular Formula: CHNOS
CAS Number: 1007522-17-9
Molecular Weight: 432.505 g/mol
Preparation Methods
Industrial Production:: As of now, there is no documented industrial-scale production method for this compound. It remains primarily of interest to researchers and early discovery chemists.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound may undergo oxidation reactions.
Reduction: Reduction reactions are possible.
Substitution: Substitution reactions can occur.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO) or hydrogen peroxide (HO).
Reduction: Reducing agents like sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Substitution: Various nucleophiles (e.g., amines, thiols) can be used.
Major Products:: The specific products formed during these reactions would depend on the reaction conditions and the substituents present. Further experimental studies are needed to elucidate the exact outcomes.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its interactions with biological macromolecules.
Medicine: Exploring its pharmacological properties.
Industry: Developing novel materials or catalysts.
Mechanism of Action
The precise mechanism by which N’-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-methylfuran-3-carbohydrazide exerts its effects remains unknown. Researchers would need to investigate its molecular targets and pathways to unravel its mode of action.
Comparison with Similar Compounds
While information on similar compounds is limited, we can highlight its uniqueness by comparing it to related structures:
Properties
Molecular Formula |
C21H20N2O4 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-[(E)-(4-methoxy-3-phenylmethoxyphenyl)methylideneamino]-2-methylfuran-3-carboxamide |
InChI |
InChI=1S/C21H20N2O4/c1-15-18(10-11-26-15)21(24)23-22-13-17-8-9-19(25-2)20(12-17)27-14-16-6-4-3-5-7-16/h3-13H,14H2,1-2H3,(H,23,24)/b22-13+ |
InChI Key |
ZIWGYWMEKHGETM-LPYMAVHISA-N |
Isomeric SMILES |
CC1=C(C=CO1)C(=O)N/N=C/C2=CC(=C(C=C2)OC)OCC3=CC=CC=C3 |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NN=CC2=CC(=C(C=C2)OC)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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